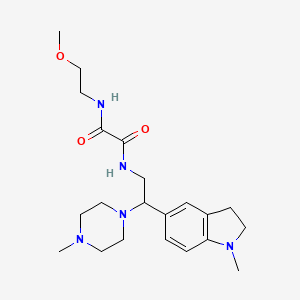
4-((3-((3-Méthoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-diméthylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole is a complex organic compound
Applications De Recherche Scientifique
Chemistry:
Building block for more complex synthetic targets.
Biology:
Potential probe for biochemical pathways.
Medicine:
Research into therapeutic applications due to its structural features, which might interact with specific enzymes or receptors.
Industry:
Could be used in material sciences for creating specialized polymers or coatings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps. Initial reaction may include the formation of the isoxazole core, which is then functionalized through sulfonation and subsequent coupling reactions with pyrrolidine derivatives. Key reaction conditions involve the use of bases, solvents like DMF, and control of temperature and pressure.
Industrial Production Methods:
Industrial production might scale these reactions up using automated synthesizers to ensure precision. Continuous flow reactors could be employed to optimize yields and reduce reaction times.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: : The compound can be subjected to oxidative conditions, potentially modifying the pyrazin or pyrrolidine moieties.
Reduction: : Reductive conditions might affect the sulfonyl group, leading to different derivatives.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the isoxazole core.
Common Reagents and Conditions:
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents such as sodium borohydride.
Substitution: : Various halides and bases in aprotic solvents.
Major Products:
Oxidation: : Likely products include oxygenated derivatives.
Reduction: : Resulting in reduced or fully hydrogenated versions.
Substitution: : Diverse substituted analogs depending on the reagents used.
Mécanisme D'action
The Mechanism:
The compound likely exerts effects by interacting with specific molecular targets in cells, such as enzymes or receptors, due to its sulfonyl and pyrazinyl groups.
Molecular Targets and Pathways:
Enzyme inhibitors: Could inhibit certain enzymes involved in disease processes.
Receptor modulation: Potential to modulate signaling pathways.
Comparaison Avec Des Composés Similaires
4-((3-(Pyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
4-((3-(3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole
Highlighting Uniqueness:
What sets 4-((3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3,5-dimethylisoxazole apart is the specific arrangement of its functional groups, which might offer unique interactions with biological targets, paving the way for novel applications in medicine and materials science.
Is there a particular section you’d like to dive deeper into?
Propriétés
IUPAC Name |
4-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5S/c1-9-12(10(2)23-17-9)24(19,20)18-7-4-11(8-18)22-14-13(21-3)15-5-6-16-14/h5-6,11H,4,7-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYINYKOYFANAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2368730.png)



![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(3-chlorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2368735.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2368741.png)


![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2368748.png)
![Methyl 3-[2-(pyridin-3-yl)piperidin-1-yl]propanoate](/img/structure/B2368749.png)
